(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1209185-44-3
VCID: VC4260189
InChI: InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3
SMILES: CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.337

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1209185-44-3

Cat. No.: VC4260189

Molecular Formula: C16H18FN3O2

Molecular Weight: 303.337

* For research use only. Not for human or veterinary use.

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone - 1209185-44-3

Specification

CAS No. 1209185-44-3
Molecular Formula C16H18FN3O2
Molecular Weight 303.337
IUPAC Name [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3
Standard InChI Key IDTXUPHXQHTLRC-UHFFFAOYSA-N
SMILES CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₆H₁₈FN₃O₂, reflects a 303.337 g/mol molecular weight, with an IUPAC name of [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone. Key structural elements include:

  • A pyrazole ring substituted at positions 1 and 4 with 4-fluorophenyl and ethoxy groups, respectively.

  • A pyrrolidin-1-ylmethanone moiety at position 3, introducing a conformationally constrained tertiary amine.

The SMILES notation (CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F) encodes this topology, while the InChIKey (IDTXUPHXQHTLRC-UHFFFAOYSA-N) provides a unique stereochemical identifier.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Registry Number1209185-44-3
Molecular FormulaC₁₆H₁₈FN₃O₂
Molecular Weight303.337 g/mol
IUPAC Name[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
XLogP32.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Data derived from VulcanChem and PubChem.

Crystallographic and Spectroscopic Characterization

While X-ray diffraction data remain unavailable, standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the ethoxy group (δ 1.35 ppm, triplet; δ 4.05 ppm, quartet), 4-fluorophenyl aromatic protons (δ 7.15–7.45 ppm), and pyrrolidine ring protons (δ 1.80–3.50 ppm).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC typically employs C18 columns with acetonitrile/water gradients, achieving >95% purity in optimized syntheses.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 303.3 [M+H]⁺, with fragmentation patterns confirming the pyrrolidinyl carbonyl group.

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound’s synthesis involves sequential functionalization of the pyrazole core. A representative pathway includes:

  • Pyrazole Ring Formation: Condensation of 4-fluorophenylhydrazine with β-ketoester derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) yields the 1-(4-fluorophenyl)pyrazole intermediate.

  • Ethoxy Substitution: Nucleophilic aromatic substitution at position 4 using sodium ethoxide in DMF at 120°C.

  • Methanone Installation: Reaction with pyrrolidine-1-carbonyl chloride via Friedel-Crafts acylation, catalyzed by AlCl₃ in dichloromethane.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Pyrazole formation4-Fluorophenylhydrazine, β-ketoester, HCl/EtOH, 80°C65–70
EthoxylationNaOEt, DMF, 120°C, 6 h55–60
AcylationPyrrolidine-1-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT40–45

Yields reflect optimization challenges due to steric hindrance from the 4-fluorophenyl group.

Comparative Analysis with Related Pyrazole Derivatives

Patent US8236806B2 discloses structurally analogous piperazinyl-propyl-pyrazoles synthesized via reductive amination (e.g., NaBH(OAc)₃, DIPEA), achieving 53–91% yields. While the reviewed compound replaces piperazine with pyrrolidine, shared synthetic strategies—such as late-stage functionalization of preformed pyrazoles—highlight transferable methodologies .

Challenges and Future Directions

Solubility and Formulation Limitations

Despite its modular design, the compound exhibits poor aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or nanoparticle-based delivery systems.

Target Validation Gaps

Without in vitro or in vivo data, hypothesized activities remain speculative. Priority research areas include:

  • Screening against kinase panels (e.g., DiscoverX)

  • Radioligand binding assays for dopamine receptors

  • Pharmacokinetic profiling in rodent models

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